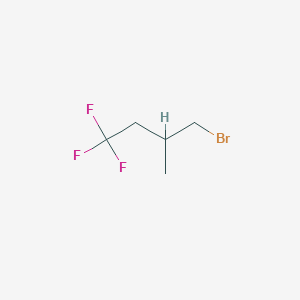

1-Bromo-2-methyl-4,4,4-trifluorobutane

Beschreibung

Significance of Fluorinated Organic Compounds as Advanced Building Blocks and Synthons

The introduction of fluorine into organic molecules, or fluorination, is a cornerstone of modern chemical synthesis, profoundly altering the parent molecule's physical, chemical, and biological properties. numberanalytics.com Fluorinated compounds are indispensable in the development of pharmaceuticals, advanced materials, and agrochemicals. alfa-chemistry.com The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are responsible for these transformative effects. numberanalytics.comtcichemicals.com

As advanced building blocks, or synthons, fluorinated organic compounds provide chemists with pre-packaged functionality. Incorporating a fluorine atom or a fluorinated group like trifluoromethyl (CF3) can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation by enzymes. nih.gov This is due to the high dissociation energy of the C-F bond, which is one of the strongest in organic chemistry. numberanalytics.commdpi.com Furthermore, fluorination can increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and transport across biological membranes. numberanalytics.comnumberanalytics.com It is estimated that approximately 20% of all pharmaceutical drugs and 30-40% of agrochemicals contain fluorine, underscoring the immense impact of organofluorine chemistry. alfa-chemistry.com

The Distinctive Contributions of Trifluoromethyl and Bromine Functionalities to Alkane Scaffolds in Modern Chemical Science

The butane (B89635) scaffold of 1-Bromo-2-methyl-4,4,4-trifluorobutane is decorated with two highly influential functional groups: a trifluoromethyl group and a bromine atom. Each imparts distinct and valuable reactivity to the otherwise relatively inert alkane backbone. researchgate.net

The trifluoromethyl (CF3) group is a key motif in medicinal chemistry and materials science. nih.govbohrium.com Its strong electron-withdrawing nature and steric bulk can significantly modulate a molecule's acidity, basicity, and conformation. nih.govwikipedia.org The CF3 group is often used as a bioisostere for a methyl group or a chlorine atom, allowing chemists to fine-tune a molecule's properties to enhance interactions with biological targets or improve its pharmacokinetic profile. mdpi.comwikipedia.org The high metabolic stability conferred by the C-F bonds within the CF3 group is a critical advantage in drug design, helping to increase the half-life of therapeutic compounds. mdpi.com

| Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch π value) |

| H | 1.20 | 2.20 | 0.00 |

| CH3 | 2.00 | ~2.3 | +0.50 |

| CF3 | 2.44 | ~3.4 | +0.88 mdpi.com |

The bromine functionality transforms the alkane into a versatile alkyl halide. libretexts.org The carbon-bromine (C-Br) bond is polarized, leaving the carbon atom with a partial positive charge, making it susceptible to attack by nucleophiles. This allows the bromine to act as an excellent leaving group in nucleophilic substitution reactions. libretexts.org Furthermore, alkyl bromides are crucial precursors for forming organometallic reagents, such as Grignard reagents, which are fundamental tools for creating new carbon-carbon bonds. The bromine atom can also participate in radical reactions, further expanding its synthetic utility. youtube.com In essence, the bromine atom serves as a reactive handle, enabling the alkane scaffold to be integrated into more complex molecular structures. researchgate.net

Unique Structural and Electronic Considerations for Branched Halogenated Trifluoromethyl Butane Isomers in Research

The specific arrangement of atoms in this compound introduces structural and electronic complexities that are not present in its linear isomers. The "2-methyl" designation indicates a branched structure, which has significant chemical implications.

First, the carbon atom at position 2 is bonded to four different groups (a hydrogen atom, a methyl group, a bromomethyl group, and a trifluoroethyl group), making it a chiral center. This means the molecule exists as a pair of enantiomers. For applications in pharmaceutical and biological research, the ability to synthesize and use a single enantiomer is often critical, as different enantiomers can have vastly different biological activities.

Second, the branched nature introduces steric hindrance around the reactive C-Br bond, which can influence the rates and outcomes of chemical reactions compared to a linear isomer like 1-bromo-4,4,4-trifluorobutane. chemicalbook.comsigmaaldrich.com Branched alkanes also exhibit different physical properties, such as boiling and melting points, compared to their straight-chain counterparts. lardbucket.org

From an electronic standpoint, the strongly electron-withdrawing trifluoromethyl group exerts a powerful negative inductive effect (-I effect) that propagates through the carbon chain. This effect reduces the electron density along the scaffold, including at the carbon atom bonded to the bromine. This electronic perturbation can affect the reactivity of the C-Br bond, potentially influencing the kinetics of nucleophilic substitution or the stability of reaction intermediates.

| Bond | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) |

| C-H | ~109 | ~413 |

| C-F | ~135 | ~485 numberanalytics.com |

| C-Br | ~194 | ~285 |

Overview of Current Research Trajectories for Complex Halogenated Trifluoromethyl Alkanes and their Relevance to this compound

Contemporary organic synthesis is increasingly focused on efficiency and precision, with major research trajectories aimed at the late-stage functionalization of complex molecules and the development of novel, multifunctional building blocks. cas.cnresearchgate.net Complex halogenated trifluoromethyl alkanes are at the heart of these efforts. Research is actively exploring new catalytic methods, including photoredox catalysis, to achieve selective activation of C-H and C-halogen bonds under mild conditions. researchgate.net

The relevance of this compound lies in its identity as a chiral, trifluoromethylated, and synthetically versatile building block. It provides a direct route to introduce a stereocenter, a trifluoromethyl group, and a reactive site for further elaboration, all within a single small molecule. This trifecta of features makes it an attractive synthon for constructing novel pharmaceutical candidates and agrochemicals. For example, the bromine can be readily converted into a variety of other functional groups or used as a coupling partner in transition-metal-catalyzed cross-coupling reactions. The trifluoromethyl group imparts its beneficial physicochemical properties to the final target molecule, while the defined stereochemistry at the methyl-bearing carbon allows for the synthesis of enantiomerically pure compounds, a critical requirement in modern drug discovery.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1,1,1-trifluoro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOPGIIIADAOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369342 | |

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-90-3 | |

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Methyl 4,4,4 Trifluorobutane and Analogous Fluorinated Bromoalkanes

Strategies for Regioselective and Stereoselective Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key transformation in modern synthetic chemistry. wikipedia.org Various strategies have been developed to achieve this with high regioselectivity and stereoselectivity. These methods can be broadly categorized into radical and electrophilic trifluoromethylation approaches.

Radical Trifluoromethylation Approaches of Alkyl Halides and Alkenes

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with a substrate. wikipedia.org This approach is particularly useful for the functionalization of both alkyl halides and alkenes.

Copper-catalyzed methods have emerged as powerful tools for the trifluoromethylation of alkyl bromides. These reactions often employ a dual catalytic system, combining a copper catalyst with a photoredox catalyst. libretexts.org This system facilitates the coupling of a wide array of alkyl bromides with a trifluoromethyl source. The process is operationally simple and can be performed under mild conditions, tolerating a variety of functional groups. libretexts.org The mechanism is believed to involve the formation of an alkyl radical, which is then trapped by a copper-CF3 complex. patsnap.com

A variety of alkyl, allyl, and benzyl bromides can be successfully converted to their corresponding trifluoromethylated compounds using this method. oakwoodchemical.com The reaction's robustness is highlighted by its compatibility with substrates containing sensitive functional groups like alcohols, esters, and amides. wikipedia.org

Table 1: Examples of Copper-Mediated Trifluoromethylation of Alkyl Bromides

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| 1-bromooctane | CuCl2 / Ir photocatalyst | 83 |

| (Bromomethyl)cyclohexane | CuCl2 / Ir photocatalyst | 75 |

| 1-bromo-4-phenylbutane | CuCl2 / Ir photocatalyst | 63 |

This table presents a selection of substrates and their corresponding yields in copper-mediated trifluoromethylation reactions, illustrating the versatility of this method.

Visible-light photoredox catalysis has become a prominent strategy for the formation of C-F bonds due to its mild reaction conditions and high functional group tolerance. chemsynthesis.comstudy.com This method allows for the direct C-H fluoroalkylation of various organic molecules. The process typically involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a fluoroalkyl radical from a suitable precursor. study.comyoutube.com This radical can then engage in C-H functionalization reactions.

This approach has been successfully applied to the fluoroalkylation of arenes and heteroarenes, which are important structural motifs in many biologically active compounds. chemsynthesis.com The choice of photocatalyst, fluoroalkyl source, and additives can influence the reaction's efficiency and selectivity. study.com

Decarboxylative trifluoromethylation offers a valuable method for converting readily available carboxylic acids into trifluoromethylated products. organic-chemistry.org This transformation can be achieved using photoredox catalysis, where a photocatalyst, in conjunction with a copper catalyst, facilitates the reaction between a carboxylic acid and a trifluoromethylating agent, such as Togni's reagent. guidechem.com The reaction proceeds through the generation of an alkyl radical via decarboxylation, which then couples with the trifluoromethyl source. organic-chemistry.org

This method is applicable to a broad range of primary, secondary, and tertiary carboxylic acids and demonstrates significant functional group tolerance, allowing for late-stage functionalization of complex molecules. guidechem.com

Table 2: Examples of Decarboxylative Trifluoromethylation of Carboxylic Acids

| Carboxylic Acid Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Cyclohexanecarboxylic acid | Cu(OAc)2 / Ir photocatalyst | 83 |

| 1-Adamantanecarboxylic acid | Cu(OAc)2 / Ir photocatalyst | 93 |

| Phenylacetic acid | Cu(OAc)2 / Ir photocatalyst | 75 |

This table showcases the yields obtained for the decarboxylative trifluoromethylation of various carboxylic acids, highlighting the efficiency of this methodology.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation involves the use of reagents that act as a source of an electrophilic "CF3+" equivalent. These reagents react with nucleophilic substrates to introduce the trifluoromethyl group. beilstein-journals.org

Togni-type reagents are hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents. chemistrysteps.com These reagents are known for their stability and reactivity towards a wide range of nucleophiles, including thiols, alcohols, and carbon-centered nucleophiles. chemistrysteps.comwikipedia.org The transfer of the trifluoromethyl group from the Togni reagent can be promoted by various catalysts, including copper salts.

The reaction of Togni's reagent with alkenes, for instance, can lead to the formation of trifluoromethylated products. organic-chemistry.org The versatility of these reagents makes them valuable tools in the synthesis of complex trifluoromethyl-containing molecules.

Nucleophilic Trifluoromethylation Approaches

The introduction of a trifluoromethyl (CF₃) group is a key step in the synthesis of many fluorinated compounds. Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic substrate. A common and widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent. wikipedia.orgnih.gov This reagent, when activated by a fluoride source like tetrabutylammonium fluoride (TBAF), can introduce the CF₃ group to various electrophiles, including carbonyl compounds and alkyl halides. wikipedia.org

For the synthesis of a compound like 1-Bromo-2-methyl-4,4,4-trifluorobutane, a plausible precursor would be an aldehyde or ketone that, after trifluoromethylation, could be further functionalized. For instance, reacting a suitable brominated aldehyde with TMSCF₃ would install the trifluoromethyl group at the carbonyl carbon.

Another approach involves the use of trifluoromethyl-metal reagents, such as copper-based complexes like [alkyl-Cuᴵᴵᴵ-(CF₃)₃]⁻. organic-chemistry.org These complexes can undergo reductive elimination to form C-CF₃ bonds, providing a pathway to trifluoromethylated alkanes from alkyl precursors. organic-chemistry.org Radical-based methods also exist, where a CF₃ radical is generated from reagents like sodium trifluoromethanesulfinate and adds to a substrate. wikipedia.org

Table 1: Selected Nucleophilic Trifluoromethylation Reagents and Substrates

| Reagent | Activating Agent / Co-reagent | Substrate Type | Product Type |

|---|---|---|---|

| Trifluoromethyltrimethylsilane (TMSCF₃) | Fluoride source (e.g., TBAF) | Carbonyl compounds, Alkyl halides | Trifluoromethylated alcohols, Trifluoromethylated alkanes |

| (BPy)Cu(CF₃)₃ | Et₃SiH, K₂S₂O₈ | Alkyl bromides or iodides | Trifluoromethylated alkanes |

Methodologies for Selective Bromination in Fluorinated Hydrocarbons

Introducing a bromine atom with high selectivity into a molecule that already contains fluorine presents a significant synthetic challenge due to the influence of the electron-withdrawing fluorinated groups on the molecule's reactivity.

Regioselective and Stereoselective Bromination of Fluorinated Alkane Precursors

Regioselective bromination aims to introduce a bromine atom at a specific position in a molecule. In the context of fluorinated alkanes, radical bromination is a common strategy. The high electronegativity of the trifluoromethyl group can direct radical abstraction to specific C-H bonds. For instance, allylic bromination of a fluorinated alkene precursor can be achieved using N-bromosuccinimide (NBS), which can lead to the desired bromo-fluoroalkane after subsequent reduction of the double bond. ethernet.edu.et

The development of catalysts, including shape-selective zeolites, has improved the regioselectivity of aromatic bromination, which can be a model for achieving selectivity in aliphatic systems. google.com Furthermore, modern methods using photoredox catalysis with silyl radicals can mediate the conversion of alkyl bromides to alkyl fluorides, a process that highlights the fine control achievable in halogenation reactions. princeton.edu While this is a fluorination example, similar principles of radical generation and selective abstraction could be applied to bromination.

Halogen Exchange Reactions for Bromine Introduction

Halogen exchange (Finkelstein reaction) is a powerful method for introducing bromine into a molecule by substituting another halogen, typically chlorine or iodine, or a sulfonate leaving group. irooildrilling.com This method is particularly useful for synthesizing bromoalkanes from more readily available chloroalkanes or alcohols (via tosylates or mesylates).

Recent advances have demonstrated the feasibility of F/Br exchange on aliphatic fluorine compounds. organic-chemistry.org This process can be facilitated by a combination of trialkyl aluminum and a catalytic amount of a titanocene dihalide, using polybromomethanes as the bromine source. organic-chemistry.org These reactions can proceed in excellent yields under mild conditions, with secondary and tertiary fluorides being more reactive than primary ones. organic-chemistry.org This methodology offers a direct route to convert a C-F bond to a C-Br bond, which could be applied to a fluorinated precursor to install the bromine atom at the desired position.

Another approach involves the use of aminophosphonium catalysts to facilitate halogen exchange on haloaromatic compounds with alkali metal halides, a process that could potentially be adapted for aliphatic systems. google.comgoogle.com

Table 2: Conditions for Halogen Exchange Reactions

| Substrate | Reagents | Catalyst | Product | Yield |

|---|---|---|---|---|

| Alkyl Fluoride | Polybromomethane, iBu₃Al | Titanocene dibromide | Alkyl Bromide | Up to 99% organic-chemistry.org |

| Alkyl Chloride/Iodide | Metal Bromide (e.g., NaBr) | N/A (often in acetone) | Alkyl Bromide | Variable |

Convergent and Divergent Synthetic Pathways to this compound

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves preparing key fragments of the molecule separately before combining them, while a divergent synthesis starts from a common intermediate that is elaborated into multiple distinct products. nih.govnih.gov

Sequential Halogenation and Fluorination Strategies

A straightforward approach to synthesizing fluorinated bromoalkanes is the sequential introduction of the halogen atoms. This can be achieved in two primary ways: bromination followed by fluorination, or fluorination followed by bromination.

Bromination then Fluorination : This strategy would involve first preparing a brominated hydrocarbon precursor, such as 1,x-dibromo-2-methylbutane, and then selectively replacing one of the bromine atoms with a trifluoromethyl group or fluorine atoms. Halogen exchange fluorination using reagents like potassium fluoride or antimony trifluoride is a well-established method. irooildrilling.comthieme-connect.de

Fluorination then Bromination : Alternatively, a fluorinated precursor, such as 2-methyl-4,4,4-trifluorobutan-1-ol, could be synthesized first. The hydroxyl group can then be converted to a bromine atom using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃). This approach often offers better control over the final placement of the bromine atom.

The choice between these sequences depends on the availability of starting materials and the selectivity of each reaction step.

Multi-component Reactions for Direct Formation of Bromine and Trifluoromethyl Containing Butanes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org This approach aligns with the principles of green chemistry by minimizing steps and waste. frontiersin.org

While a specific MCR for the direct synthesis of this compound is not prominently described, one can be conceptualized based on known reaction types. For example, a radical-based MCR could be envisioned. A reaction involving an alkene, a bromine source, and a trifluoromethyl source under photoredox catalysis could potentially assemble the target structure in a single step. The reaction of redox-active esters with 2-bromo-3,3,3-trifluoropropene (BTP) to generate secondary trifluoromethylated alkyl bromides demonstrates the feasibility of combining these functionalities in one process. organic-chemistry.org Such a strategy would involve the simultaneous or sequential addition of a trifluoromethyl radical and a bromine atom across a double bond of a suitable methyl-substituted butene derivative.

The development of novel MCRs remains an active area of research, and designing a one-pot synthesis for complex fluorinated bromoalkanes represents a significant but achievable synthetic goal.

Utilizing Fluorinated Building Blocks in the Synthesis of this compound

The synthesis of complex fluorinated molecules such as this compound often relies on the strategic incorporation of pre-fluorinated building blocks. This approach circumvents the challenges associated with direct fluorination methods, which can be hazardous and lack selectivity. chimia.ch By starting with molecules that already contain the trifluoromethyl group or other fluorinated moieties, chemists can focus on forming the carbon-carbon and carbon-bromine bonds required to construct the target molecule.

A key strategy for synthesizing trifluoromethylated bromoalkanes involves using commercially available or readily synthesized trifluoromethylated alkyl halides as foundational precursors. These building blocks already possess the critical C-F bonds, allowing for subsequent modifications to build the desired carbon skeleton.

One prominent example is the use of 2-bromo-3,3,3-trifluoropropene (BTP), a commercially available trifluoromethylated alkene, as a radical acceptor. nih.govorganic-chemistry.org In this methodology, radical precursors, such as redox-active esters, are coupled with BTP to generate a wide array of secondary trifluoromethylated alkyl bromides. nih.govorganic-chemistry.org This approach demonstrates high functional group tolerance and yields good to excellent results. nih.gov A similar strategy employs the deaminative cross-coupling of Katritzky salts with BTP, driven by an electron-donor-acceptor (EDA) complex, to form the desired α-trifluoromethylated alkyl bromides. researchgate.net These products are versatile intermediates that can be converted into other valuable compounds like α-trifluoromethyl borates and alcohols. researchgate.net

The following table summarizes representative examples of this radical addition strategy.

| Radical Precursor Type | Radical Acceptor | Product Type | Yield | Reference |

| Redox-Active Esters | 2-Bromo-3,3,3-trifluoropropene (BTP) | Secondary Trifluoromethylated Alkyl Bromides | Good to Excellent | nih.govorganic-chemistry.org |

| Katritzky Salts | 2-Bromo-3,3,3-trifluoropropene (BTP) | α-Trifluoromethylated Alkyl Bromides | Not specified | researchgate.net |

This method's practicality is highlighted by its applicability to the direct modification of biologically active molecules, showcasing its utility in complex syntheses. nih.gov

Another effective approach begins with unsaturated fluorinated hydrocarbons, such as fluoroalkenes or fluoroalkynes, and introduces functionality through addition reactions across the carbon-carbon multiple bonds. ausetute.com.au An addition reaction involves an atom or molecule being added to an unsaturated molecule to form a single, more saturated product. libretexts.org Common addition reactions include halogenation (adding a halogen like Br₂) and hydrohalogenation (adding a hydrogen halide like HBr). ausetute.com.aumonash.edu

For the synthesis of bromo-fluoroalkanes, the hydrobromination of a suitable trifluoromethyl-containing alkene is a direct and powerful method. The reaction involves adding HBr across the double bond, with the hydrogen and bromine atoms attaching to the carbon atoms of the former double bond. monash.edu For instance, the addition of HBr to an alkene like 3,3,3-trifluoropropene would be a direct route to a trifluorinated bromopropane. To achieve the specific structure of this compound, a precursor like 2-methyl-4,4,4-trifluoro-1-butene would be required.

The addition of halogens or hydrogen halides to unsaturated compounds is a foundational reaction in organic synthesis for producing haloalkanes. monash.eduncert.nic.in The addition of bromine (bromination) across a double bond is a common laboratory technique and can be used to test for unsaturation; the disappearance of bromine's characteristic reddish-brown color indicates that an addition reaction has occurred. ausetute.com.aulibretexts.org

The table below outlines general addition reactions relevant to the functionalization of unsaturated hydrocarbons.

| Reaction Type | Reagent | Unsaturated Substrate | Product Class |

| Halogenation | Br₂ | Alkene | Dihaloalkane |

| Hydrohalogenation | HBr | Alkene | Haloalkane |

| Hydrogenation | H₂ (with catalyst) | Alkene | Alkane |

| Hydration | H₂O (with acid catalyst) | Alkene | Alcohol |

Emerging Synthetic Technologies in Halogenated Fluorocarbon Synthesis

Recent advancements in synthetic technology are overcoming long-standing challenges in the preparation of halogenated fluorocarbons. These emerging methods offer enhanced safety, selectivity, scalability, and sustainability compared to traditional batch processes.

Electrochemical synthesis is emerging as a powerful and environmentally benign platform for preparing organofluorine compounds under mild conditions. researchgate.net Electrochemistry allows for the generation of reactive intermediates with a high degree of control, often avoiding the need for harsh chemical oxidants or reductants. nih.gov This method can be used for direct fluorination by creating an electron-poor carbon center via electrochemical oxidation, preparing the molecule for a subsequent nucleophilic fluorination step. nih.gov

Anodic fluorination methods have been developed for the synthesis of alkyl fluorides from substrates like carboxylic acids, using tetrafluoroborate salts as both the supporting electrolyte and the fluoride source. gre.ac.uk This approach avoids the use of hazardous reagents like hydrofluoric acid. gre.ac.uk The principles of electrochemical halogenation can provide high selectivity. For example, simple and robust methods for electrochemical C(sp3)-H fluorination have been demonstrated, converting specific C-H bonds to C-F bonds with precision. nih.gov This high selectivity stems from the ability to finely tune reaction conditions, such as electrode potential. Such electrochemical strategies are recognized as a sustainable and scalable alternative to traditional methods. researchgate.net

Key Advantages of Electrochemical Synthesis:

Mild Conditions: Reactions are often performed at or below room temperature. nih.gov

High Selectivity: Precise control over reaction potential allows for selective functionalization. nih.gov

Sustainability: Reduces the need for stoichiometric chemical reagents, minimizing waste. researchgate.net

Safety: Can avoid the use of highly toxic and corrosive reagents. gre.ac.uk

Flow chemistry, or continuous processing, has rapidly become a transformative technology for the synthesis of organic compounds, particularly for halogenation reactions which are often highly exothermic and use hazardous reagents. sioc-journal.cnresearchgate.netresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes and mixed in a microreactor, offering superior control over reaction parameters compared to traditional batch reactors. beilstein-journals.org

The key advantages of flow chemistry include extremely fast mixing and highly efficient heat transfer due to the large surface-area-to-volume ratio of microreactors. beilstein-journals.org This precise control minimizes the formation of byproducts, thus improving reaction selectivity and yield. beilstein-journals.org Furthermore, flow chemistry enhances process safety by minimizing the volume of hazardous materials present at any given time and allowing for hazardous reagents to be generated and consumed in-situ. researchgate.net

This technology is particularly well-suited for fluorination and other halogenation reactions, which often face challenges with scalability and safety in batch mode. researchgate.netmit.edu The ability to safely handle hazardous reagents and control highly exothermic processes makes flow chemistry an ideal platform for the large-scale, industrial synthesis of fluorinated bromoalkanes. sioc-journal.cnresearchgate.net The successful implementation of flow microreactors has been shown to overcome long-standing problems in fluorine chemistry, enabling the production of chemical substances with high efficiency. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Methyl 4,4,4 Trifluorobutane Analogs

Nucleophilic Substitution Reactions Involving the Bromine Center

Nucleophilic substitution reactions at the bromine-bearing carbon are a cornerstone of the reactivity of 1-Bromo-2-methyl-4,4,4-trifluorobutane and its analogs. The interplay between the substrate's structure, the nature of the nucleophile, and the reaction conditions dictates the operative mechanism, which can be primarily categorized as bimolecular (SN2) or unimolecular (SN1).

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs. pharmaguideline.com A defining characteristic of this mechanism is its stereospecificity. Experimental observations consistently show that SN2 reactions proceed with a "backside attack," where the nucleophile approaches the carbon atom from the side directly opposite the leaving group. libretexts.orglibretexts.org This trajectory is favored because it minimizes steric and electronic repulsion between the incoming nucleophile and the departing leaving group. libretexts.org

This backside attack results in a predictable stereochemical outcome: an inversion of configuration at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.com If the starting material is a single enantiomer (e.g., the R enantiomer), the product will be the opposite enantiomer (the S enantiomer). libretexts.orglibretexts.orgyoutube.com This principle holds for fluorinated systems like this compound. Should a stereocenter exist at the carbon bearing the bromine, the SN2 reaction would be expected to proceed with complete inversion of its configuration.

Regioselectivity in these reactions is straightforward; the nucleophile will attack the electrophilic carbon atom that is directly bonded to the bromine atom, as this is the site of the partial positive charge and the location of the leaving group.

| Feature | Description | Stereochemical Outcome |

| Attack Trajectory | Nucleophile approaches the electrophilic carbon from the side opposite the leaving group (bromine). libretexts.org | Inversion of configuration. masterorganicchemistry.com |

| Transition State | A single, high-energy state where the nucleophile and leaving group are both partially bonded to the carbon. pharmaguideline.com | A trigonal bipyramidal arrangement of the five groups around the central carbon. |

| Stereospecificity | The stereochemistry of the product is directly dependent on the stereochemistry of the reactant. libretexts.org | An R-enantiomer substrate will yield an S-enantiomer product, and vice-versa. libretexts.orgyoutube.com |

The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Even when not directly attached to the reaction center (i.e., in a "remote" position like the gamma-carbon in this compound), its influence is transmitted through the carbon skeleton via the inductive effect.

This strong electron-withdrawing effect reduces the electron density along the entire molecule, including at the electrophilic carbon bonded to the bromine. This deactivation has several consequences:

SN1 Reactivity : The inductive effect of the CF3 group strongly destabilizes any potential carbocation intermediate that would form during an SN1 reaction. By withdrawing electron density, it intensifies the positive charge of the carbocation, making it less stable and increasing the activation energy for its formation. libretexts.org Therefore, the presence of the remote trifluoromethyl group makes an SN1 pathway significantly less favorable compared to non-fluorinated analogs.

Studies on related systems have shown that incorporating trifluoromethyl groups can substantially alter reaction selectivity and rates due to these powerful electronic effects. acs.org

The choice between SN1 and SN2 pathways is largely dictated by the substrate structure, nucleophile strength, and solvent. libretexts.orgmasterorganicchemistry.com

SN2 Pathway : As a secondary alkyl halide, this compound is a candidate for SN2 reactions. This pathway is favored by strong nucleophiles in polar aprotic solvents. sparkl.me Given the steric hindrance from the adjacent methyl group, the reaction rate would be expected to be slower than for a primary alkyl halide but faster than for a tertiary one. masterorganicchemistry.com

SN1 Pathway : This pathway involves a two-step mechanism initiated by the departure of the leaving group to form a carbocation intermediate. youtube.com It is favored for tertiary substrates, which form stable carbocations, and in polar protic solvents. libretexts.orgsparkl.me For this compound, the formation of a secondary carbocation is already less favorable than a tertiary one. masterorganicchemistry.com The aforementioned destabilizing inductive effect of the remote CF3 group makes this intermediate even higher in energy, rendering the SN1 pathway highly unlikely under typical conditions.

SN2' Pathway : The SN2' (SN2 prime) reaction is an alternative pathway for allylic or propargylic halides, where the nucleophile attacks the double or triple bond at the gamma position, leading to a rearrangement of the double bond and expulsion of the leaving group. Since this compound is a saturated alkyl halide with no adjacent π-system, the SN2' pathway is not a viable reaction mechanism.

| Mechanism | Substrate Preference | Intermediate | Stereochemistry | Key Factor for this compound |

| SN2 | Methyl > Primary > Secondary >> Tertiary masterorganicchemistry.com | None (concerted) pharmaguideline.com | Inversion masterorganicchemistry.com | Possible, but hindered by the 2-methyl group. |

| SN1 | Tertiary > Secondary >> Primary sparkl.me | Carbocation youtube.com | Racemization sparkl.me | Highly disfavored due to electronic destabilization of the carbocation by the CF3 group. |

| SN2' | Allylic/Propargylic systems | None (concerted) | Varies | Not applicable as it is a saturated alkane. |

Radical Reactions of this compound Derivatives

Beyond ionic pathways, this compound can participate in radical reactions, which involve intermediates with unpaired electrons. The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate an alkyl radical.

Alkyl radicals are key intermediates in organic synthesis and can be generated from alkyl bromides through various methods. nih.gov Modern techniques often avoid the use of toxic tin hydrides. nih.gov For substrates like this compound, radicals can be efficiently generated under mild conditions.

One common approach involves the combination of a silane, such as triethylsilane (Et3SiH), with a radical initiator like potassium persulfate (K2S2O8). organic-chemistry.orgresearchgate.net This system can initiate radical reactions of primary and secondary alkyl bromides. organic-chemistry.org Photoredox catalysis offers another powerful, light-driven method for generating alkyl radicals from alkyl halides. nih.gov

Once formed, the 2-methyl-4,4,4-trifluorobutyl radical is a reactive intermediate that can participate in a variety of transformations:

Coupling Reactions : The radical can be trapped by various agents. For instance, copper-mediated protocols allow for the trifluoromethylation of alkyl radicals to form new C-CF3 bonds. organic-chemistry.orgresearchgate.netsemanticscholar.org

Addition to π-Systems : The radical can add to alkenes or alkynes in intermolecular or intramolecular fashion to form new carbon-carbon bonds. nih.gov

Functionalization : A catalyst-free decarboxylative strategy has been used to synthesize secondary trifluoromethylated alkyl bromides, showcasing the utility of generating radicals from precursors and reacting them with trifluoromethyl-containing acceptors. organic-chemistry.org

These methods highlight the versatility of generating radicals from bromo-trifluoromethyl compounds for use in complex molecule synthesis. organic-chemistry.org

Halogen Atom Transfer (HAT) is a fundamental step in many radical chain processes. researchgate.net It involves the abstraction of a halogen atom from a precursor molecule by a radical species. In the context of this compound, this would typically involve the reaction:

R• + Br-C5H8F3 → R-Br + •C5H8F3

Here, a radical (R•) abstracts the bromine atom to generate a new alkyl radical (the 2-methyl-4,4,4-trifluorobutyl radical). This process is a key step in initiating radical reactions and propagating radical chains.

Photochemical and Thermal Radical Initiations in Functionalization Reactions

The functionalization of fluorinated alkanes, such as this compound, can be effectively initiated through radical pathways under either photochemical or thermal conditions. Recent progress in photo(redox)catalysis has significantly expanded the possibilities for synthetic techniques that were previously difficult to achieve through traditional methods, particularly in the synthesis of fluorinated compounds researchgate.net. These methods rely on the generation of carbon-centered radicals from precursors like alkyl bromides.

Under photochemical initiation, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. For instance, a palladium catalyst can react with a secondary trifluoromethylated alkyl bromide via a SET pathway to generate an alkyl radical nih.gov. This radical species is then free to participate in subsequent reactions, such as addition to alkenes nih.gov. Similarly, dual catalytic systems, such as a copper/photoredox system, can be employed where a photocatalyst generates a radical that then engages with the copper catalyst in a cross-coupling cycle fao.orgacs.orgprinceton.eduacs.orgresearcher.life.

Thermal initiation can also be used to generate the necessary radical intermediates. While direct homolytic cleavage of the C-Br bond requires high temperatures, radical initiators can be used under milder thermal conditions. These initiators decompose upon heating to produce radicals that can then abstract the bromine atom from the fluorinated alkane, setting off a radical chain reaction. The resulting fluoroalkyl radical is a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds researchgate.net. The choice between photochemical and thermal initiation often depends on the specific transformation desired and the functional group tolerance required for the reaction.

| Initiation Method | Catalyst/Initiator System | Radical Generation Mechanism | Application Example |

| Photochemical | Photocatalyst (e.g., Rose Bengal, Iridium or Ruthenium complexes) | Light-induced single-electron transfer (SET) | Reductive radical-polar crossover reactions, Tandem radical cyclization/defluorinated alkylation researchgate.netrsc.org |

| Photochemical | Copper/Photoredox dual catalysis | SET to generate silyl radicals which abstract bromine | Trifluoromethylation of alkyl bromides acs.orgprinceton.eduacs.org |

| Photochemical | Palladium complex | SET from Pd(0) to alkyl bromide | Heck-type reaction of secondary trifluoromethylated alkyl bromides nih.gov |

| Thermal | Radical Initiator (e.g., AIBN) | Thermal decomposition to form radicals that abstract halogen | General radical functionalization |

Cross-Coupling Reactions of the Organobromine Moiety

The carbon-bromine bond in this compound and its analogs is a key site for synthetic transformations, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for C-C bond formation in modern organic synthesis mdpi.commasterorganicchemistry.com.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi, Heck) with Fluorinated Substrates

Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance masterorganicchemistry.com.

Suzuki-Miyaura Reaction : This reaction couples an organohalide with an organoboron compound. For fluorinated substrates, this methodology has been successfully applied to prepare fluorinated biphenyl derivatives mdpi.com. The reaction typically involves a palladium catalyst, a base, and a suitable solvent nih.govnih.gov. While aryl fluorides can be challenging substrates due to the strong C-F bond, (fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki coupling effectively rsc.org. The reaction of alkyl bromides containing fluoro-groups with potassium alkyltrifluoroborates is also a viable pathway nih.gov.

Negishi Reaction : The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex mdpi.com. This method is highly effective for creating C-C bonds and has been adapted for use under microwave conditions to accelerate reaction times mdpi.com. Its application to fluorinated alkyl halides allows for the introduction of various organic fragments.

Heck Reaction : The Heck reaction forms a C-C bond between an organohalide and an alkene masterorganicchemistry.commdpi.com. An efficient palladium-catalyzed Heck-type reaction has been specifically developed for secondary trifluoromethylated alkyl bromides nih.gov. This process proceeds under mild conditions, tolerates a wide range of functional groups, and is proposed to involve a radical mechanism initiated by the palladium catalyst nih.gov.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features for Fluorinated Substrates |

| Suzuki-Miyaura | Organobromide + Organoboron | PdCl₂(dppf), Pd(OAc)₂ | Tolerates various functional groups; effective for preparing fluorinated biaryls mdpi.comnih.gov. |

| Negishi | Organobromide + Organozinc | Pd(0) or Pd(II) complex | Powerful C-C bond formation, applicable to complex molecule synthesis mdpi.com. |

| Heck | Organobromide + Alkene | PdCl₂(PPh₃)₂ / Xantphos | Well-suited for secondary trifluoromethylated alkyl bromides; proceeds via a radical pathway nih.gov. |

Copper-Catalyzed Coupling Reactions for C-C Bond Formation

While palladium and nickel have dominated cross-coupling catalysis, copper has emerged as an economical and effective alternative, particularly for certain transformations involving fluorinated compounds acs.orgprinceton.edu. Copper's utility has historically been limited by a high barrier to oxidative addition with alkyl halides acs.orgprinceton.edu.

However, novel dual catalytic systems have overcome this challenge. A copper/photoredox system has been developed for the trifluoromethylation of alkyl bromides fao.orgacs.orgresearcher.life. In this process, a photocatalyst facilitates the formation of a radical intermediate, which is then captured by a copper(I) species. This approach circumvents the difficult direct oxidative addition of the alkyl bromide to copper. This operationally simple and robust protocol successfully converts a variety of alkyl bromides into the corresponding alkyl trifluoromethanes under mild conditions acs.orgprinceton.eduacs.orgresearcher.life. This method is significant as the introduction of trifluoromethyl groups onto Csp³-rich scaffolds can enhance the pharmacokinetic properties of drug candidates acs.org.

Regio- and Stereocontrol in Cross-Coupling Transformations

Achieving high levels of regio- and stereocontrol is a critical challenge in synthetic chemistry, especially when creating complex molecules with defined three-dimensional structures. In cross-coupling reactions of fluorinated substrates like this compound, which possesses a chiral center at the 2-position, controlling the stereochemical outcome is paramount.

The choice of catalyst, ligand, and reaction conditions plays a crucial role in determining both regioselectivity (where the new bond forms) and stereoselectivity (the spatial arrangement of the atoms) nih.govrsc.org. For example, in palladium-catalyzed reactions, the ligand bound to the metal center can influence the steric environment around the catalyst, directing the approach of the coupling partners and preserving or inverting stereochemistry nih.gov.

Mechanistic pathways also dictate the outcome. Reactions proceeding through an Sₙ2-type mechanism often result in an inversion of stereochemistry, whereas radical pathways, like those proposed for some Heck-type reactions of secondary alkyl bromides, may lead to racemization if the radical intermediate has a sufficient lifetime to equilibrate nih.gov. The development of stereospecific cross-coupling reactions for fluorinated alkyl halides is an active area of research, aiming to provide access to enantiomerically pure fluorinated compounds, which are highly valuable in medicinal and materials chemistry nih.gov.

Transformations and Stability of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key functional group in pharmaceuticals and agrochemicals due to its unique properties. It is highly electronegative, hydrophobic, and generally robust under many reaction conditions tcichemicals.comwikipedia.org. The strength of the C-F bond contributes to the high metabolic stability of the trifluoromethyl group .

Effects of Adjacent Halogen and Alkyl Substituents on CF₃ Reactivity

While the CF₃ group is known for its stability, its reactivity can be influenced by neighboring substituents. The presence of an adjacent bromine atom and a methyl group in a molecule like this compound has significant electronic and steric effects.

Electronic Effects : The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine wikipedia.orgmdpi.com. This has a profound effect on the adjacent carbon atoms. It can destabilize the formation of a carbocation at the C-2 position, which would significantly slow down or prevent reactions proceeding through an Sₙ1 mechanism nih.gov. Conversely, the inductive electron-withdrawing effect can stabilize negatively charged transition states in Sₙ2 reactions, potentially increasing the reaction rate compared to non-fluorinated analogs nih.gov. The adjacent bromine atom, also being electronegative, further enhances this electron-withdrawing effect.

Steric Effects : The alkyl moiety (the methyl group and the rest of the carbon chain) and the bromine atom create steric hindrance around the reaction center msu.edu. This steric bulk can influence the rate of substitution reactions at the C-1 position by impeding the backside attack of a nucleophile in an Sₙ2 reaction msu.edu.

Stability : The trifluoromethyl group itself is exceptionally stable to chemical, thermal, and photochemical degradation . Selective transformations of the C-F bonds within a CF₃ group are challenging and typically require specific reagents or substrate designs, such as the presence of ortho-directing groups on an aromatic ring to facilitate C-F activation tcichemicals.comacs.org. The presence of adjacent alkyl and bromo substituents does not typically render the CF₃ group labile under standard cross-coupling or radical reaction conditions, allowing for functionalization at the C-Br bond without disturbing the trifluoromethyl moiety.

Defluorination and Further Functionalization Strategies

The selective cleavage of carbon-fluorine (C-F) bonds in trifluoromethylated compounds, such as analogs of this compound, presents a significant synthetic challenge due to the high bond dissociation energy of the C-F bond. However, successful defluorination opens avenues for the introduction of various functional groups, thereby increasing molecular diversity. Research in this area has led to the development of several strategies to achieve partial defluorination and subsequent functionalization.

One prominent approach involves the use of strong reducing agents or transition metal catalysts to activate the C-F bond. These methods often proceed through radical or anionic intermediates. For instance, the trifluoromethyl group can be sequentially reduced to a difluoromethyl or monofluoromethyl group. Following defluorination, the resulting fluorinated carbanion or radical can be trapped by a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Recent advancements have focused on photoredox catalysis as a mild and efficient method for C-F bond functionalization. This strategy utilizes visible light to generate highly reactive radical intermediates from trifluoromethyl-containing compounds. These radicals can then participate in a range of coupling reactions. For example, the photoredox-catalyzed reaction of compounds analogous to this compound with various coupling partners could potentially lead to the introduction of alkyl, aryl, or other functional moieties at the carbon atom of the original trifluoromethyl group.

The table below summarizes some of the key strategies employed for the defluorination and functionalization of trifluoromethyl groups.

| Strategy | Reagents/Conditions | Intermediate | Functionalization Outcome |

| Reductive Defluorination | Strong reducing agents (e.g., NaBH4 with catalysts) | Carbanion | Alkylation, Arylation |

| Transition Metal Catalysis | Ni, Cu, Pd complexes | Organometallic species | Cross-coupling reactions |

| Photoredox Catalysis | Ru or Ir-based photocatalysts, visible light | Radical | C-C and C-heteroatom bond formation |

These strategies underscore the growing interest in leveraging the trifluoromethyl group as a synthetic handle for further molecular elaboration. The ability to selectively cleave and functionalize C-F bonds in a controlled manner is a powerful tool in the synthesis of novel fluorinated molecules.

Elimination Reactions and Rearrangements in Fluorinated Bromoalkane Systems

The presence of both bromine and fluorine atoms in a molecule like this compound gives rise to complex and competing reaction pathways, particularly in elimination reactions and rearrangements. The interplay of electronic and steric effects significantly influences the outcome of these transformations.

Pathways and Selectivity in Dehydrohalogenation Reactions

Dehydrohalogenation of bromoalkanes can proceed through either a concerted (E2) or a stepwise (E1) mechanism. The preferred pathway and the regioselectivity of the resulting alkene are dictated by several factors, including the structure of the substrate, the strength and steric bulk of the base, and the nature of the solvent.

In the case of this compound, the presence of a strong, non-bulky base would likely favor an E2 mechanism . This single-step process requires an anti-periplanar arrangement of the abstracted proton and the leaving group (bromide). The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, the use of a bulky base, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance at the more substituted β-carbon.

The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) can influence the acidity of the β-protons and the stability of the developing double bond in the transition state. This electronic effect can alter the expected regioselectivity of the elimination reaction.

The table below outlines the expected outcomes of dehydrohalogenation under different conditions for a hypothetical fluorinated bromoalkane.

| Condition | Mechanism | Major Product | Governing Principle |

| Strong, non-bulky base (e.g., EtO⁻) | E2 | More substituted alkene | Zaitsev's Rule |

| Strong, bulky base (e.g., t-BuOK) | E2 | Less substituted alkene | Hofmann's Rule (Steric Hindrance) |

| Weak base, polar protic solvent | E1 | More substituted alkene | Zaitsev's Rule (Carbocation stability) |

An E1 mechanism becomes more probable in the presence of a weak base and a polar protic solvent, which can stabilize the carbocation intermediate formed in the first step. For this compound, the formation of a secondary carbocation at the carbon bearing the bromine atom would be the initial step. The stability of this carbocation is a critical factor, and the electron-withdrawing trifluoromethyl group on the adjacent carbon can have a destabilizing effect.

Skeletal Rearrangements Induced by Electronic or Steric Factors

Carbocation intermediates, such as those formed during E1 reactions or other electrophilic processes, are susceptible to skeletal rearrangements to form more stable carbocations. In fluorinated bromoalkane systems, both electronic and steric factors can drive these rearrangements.

The powerful inductive effect of the trifluoromethyl group significantly influences the stability of adjacent carbocations. A carbocation α to a -CF3 group is highly destabilized, while a carbocation β to a -CF3 group is also destabilized, albeit to a lesser extent. This electronic destabilization can be a driving force for rearrangements, such as hydride or alkyl shifts, to move the positive charge to a more stable position. For instance, if a primary or secondary carbocation can rearrange to a tertiary carbocation that is further away from the electron-withdrawing -CF3 group, this pathway may be favored.

Steric hindrance can also induce rearrangements. In highly congested molecules, a skeletal rearrangement can alleviate steric strain in the transition state or the final product. For example, the migration of a methyl group could lead to a less sterically hindered and more stable carbocation intermediate, which then proceeds to form the final product.

Research on the fluorination of hydrocarbons has shown that carbocationic intermediates can lead to a mixture of linear, branched, and cyclic fluorocarbons, indicating that skeletal rearrangements are common in these systems. lookchem.com A proposed mechanism often involves a carbocation that does not necessarily reach thermodynamic equilibrium before product formation. lookchem.com Similarly, fluorinative skeletal rearrangements have been observed where a concerted electrophilic fluorination is followed by a rearrangement of the carbon skeleton to generate a key carbocation intermediate that is then trapped. acs.orgnih.gov

The potential for such rearrangements in analogs of this compound highlights the complexity of their chemical reactivity and the need for careful consideration of reaction conditions to control the desired outcome.

Advanced Spectroscopic and Computational Characterization in Research of 1 Bromo 2 Methyl 4,4,4 Trifluorobutane

High-Resolution Spectroscopic Methods for Structural Elucidation

The unambiguous determination of the chemical structure of 1-Bromo-2-methyl-4,4,4-trifluorobutane relies on the synergistic use of several high-resolution spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic connectivity, purity, and functional groups.

Multi-nuclear NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The presence of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) allows for a detailed analysis of the complex spin-spin coupling interactions within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The diastereotopic protons of the CH₂Br group, the single proton at the chiral center (CH), and the methyl group protons (CH₃) would each produce unique resonances. The chemical shifts are influenced by the electronegativity of the adjacent bromine and the trifluoromethyl group. Spin-spin coupling between these protons would result in complex splitting patterns (e.g., doublets, multiplets), which are crucial for confirming the connectivity of the carbon backbone.

¹³C NMR: The carbon NMR spectrum would provide evidence for the five distinct carbon environments in the molecule: the CH₂Br carbon, the chiral CH carbon, the CH₃ carbon, the CH₂ carbon adjacent to the CF₃ group, and the CF₃ carbon itself. The chemical shifts would be characteristic of their substitution, with the carbon of the CF₃ group appearing at a specific range and showing a strong coupling to the attached fluorine atoms (a quartet).

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a doublet due to coupling with the proton on the adjacent chiral carbon. Long-range couplings to other protons in the molecule might also be observed under high-resolution conditions.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.5 - 3.7 | Multiplet (dd) | J(H,H) | -CH₂Br |

| ¹H | 2.5 - 2.8 | Multiplet | J(H,H), J(H,F) | -CH(CH₃)- |

| ¹H | 2.2 - 2.4 | Multiplet | J(H,H), J(H,F) | -CH₂-CF₃ |

| ¹H | 1.1 - 1.3 | Doublet | J(H,H) | -CH₃ |

| ¹³C | 120 - 125 | Quartet | J(C,F) ≈ 270-280 | -CF₃ |

| ¹³C | 35 - 45 | Singlet | - | -CH₂-CF₃ |

| ¹³C | 30 - 40 | Singlet | - | -CH(CH₃)- |

| ¹³C | 30 - 35 | Singlet | - | -CH₂Br |

| ¹³C | 15 - 20 | Singlet | - | -CH₃ |

| ¹⁹F | -60 to -75 | Triplet of Doublets | J(F,H) | -CF₃ |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Advanced mass spectrometry (MS) techniques, often coupled with chromatographic separation like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), are indispensable for confirming the molecular weight, determining the elemental composition, and assessing the purity of this compound.

The mass spectrum would show the molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula C₅H₈BrF₃.

Fragmentation analysis provides further structural information. Common fragmentation pathways would involve the loss of a bromine radical (Br•), a trifluoromethyl radical (•CF₃), or other small neutral molecules, leading to characteristic fragment ions.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment | Notes |

| 204/206 | [C₅H₈BrF₃]⁺ | Molecular Ion (M⁺) |

| 125 | [M - Br]⁺ | Loss of Bromine |

| 135 | [M - CF₃]⁺ | Loss of Trifluoromethyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 57 | [C₄H₉]⁺ | Butyl fragment cation |

Note: The presence and relative abundance of fragments can vary depending on the ionization technique used.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to C-H stretching vibrations of the alkyl groups. Very strong and characteristic absorptions would also be present for the C-F stretching modes of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration would appear at a lower frequency, in the fingerprint region.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| 1100 - 1350 | C-F stretch | Trifluoromethyl (-CF₃) |

| 500 - 650 | C-Br stretch | Bromoalkane (-CH₂Br) |

Note: These are general ranges for the specified functional groups.

For chiral molecules like this compound, determining the absolute stereochemistry is crucial. While X-ray crystallography cannot be performed on the compound if it is a liquid at room temperature, suitable crystalline derivatives can be synthesized. An X-ray diffraction analysis of such a derivative would provide an unambiguous three-dimensional structure, confirming the connectivity and establishing the absolute configuration (R or S) of the chiral center. This technique also offers precise information on bond lengths, bond angles, and the preferred solid-state conformation of the molecule.

Computational Chemistry for Mechanistic Insights and Property Prediction

Computational chemistry serves as a powerful complement to experimental techniques, providing deeper insights into the electronic properties, reactivity, and potential reaction mechanisms involving this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional arrangement of the atoms and calculating bond lengths and angles, which can be compared with experimental data if available.

Predict spectroscopic properties: Calculating NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters to aid in the interpretation of experimental spectra.

Analyze electronic properties: Determining the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. These analyses help in understanding the molecule's reactivity, identifying electrophilic and nucleophilic sites.

Model reaction pathways: Investigating the mechanisms of potential reactions by calculating the energies of reactants, products, and, crucially, the transition states that connect them. This provides valuable information on reaction kinetics and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific studies employing molecular dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound were identified. Such simulations would theoretically provide insight into the molecule's flexibility, preferred three-dimensional structures, and how it interacts with itself and other molecules.

Quantum Chemical Calculations for Prediction of Reaction Barriers and Thermochemistry

There is no available research detailing the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate reaction energy barriers or the thermochemical properties of this compound. These calculations are crucial for predicting its reactivity and stability.

In Silico Prediction of Spectroscopic Parameters

No publications were found that focus on the in silico prediction of spectroscopic parameters (e.g., NMR, IR spectra) for this compound. Computational spectroscopy is a valuable tool for complementing experimental data and aiding in structural elucidation. nih.govnih.gov

Chromatographic Techniques for Separation and Analysis in Research

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

While GC and HPLC are standard techniques for the separation and purity analysis of halogenated organic compounds, no specific methods, conditions, or research findings for the analysis of this compound are documented. chromatographyonline.com

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

As this compound is a chiral molecule, chiral chromatography would be the definitive method for separating its enantiomers. However, no studies describing the enantiomeric or diastereomeric resolution of this specific compound using chiral chromatography have been published. rsc.orgwikipedia.org

Applications and Future Directions in Chemical Research Involving 1 Bromo 2 Methyl 4,4,4 Trifluorobutane

1-Bromo-2-methyl-4,4,4-trifluorobutane as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis strategy. This compound is a valuable synthon for introducing the 2-methyl-4,4,4-trifluorobutyl moiety into a target structure. This fragment is particularly noteworthy due to its trifluoromethyl group, which can enhance the biological and material properties of a molecule, and a stereogenic center at the C2 position, which is crucial for developing stereochemically pure compounds, particularly in the pharmaceutical industry. tandfonline.comnih.gov

Role in the Synthesis of Novel Organic Molecules with Tuned Properties

The introduction of trifluoromethyl (CF3) groups is a well-established strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile. rsc.orgresearchgate.net The CF3 group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable interactions, and modulate lipophilicity to improve cell membrane permeability. researchgate.net

This compound serves as a key reagent for introducing the trifluoromethylbutyl group into bioactive scaffolds. The presence of the methyl group creates a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety. nih.govnih.gov The substitution of a hydrogen atom or an alkyl group with the 2-methyl-4,4,4-trifluorobutyl moiety can lead to significant changes in a molecule's properties, as illustrated in the comparative table below.

| Property | Hypothetical Parent Molecule (e.g., R-CH3) | Molecule with 2-methyl-4,4,4-trifluorobutyl Group (R-CH2CH(CH3)CH2CF3) | Rationale for Change |

|---|---|---|---|

| Lipophilicity (LogP) | Base Value | Increased | The CF3 group significantly increases lipophilicity, which can enhance membrane permeability. researchgate.net |

| Metabolic Stability | Susceptible to oxidation | Enhanced | The strong C-F bonds are resistant to enzymatic cleavage, preventing metabolic breakdown at that site. rsc.org |

| Binding Affinity | Base Value | Potentially Increased | The CF3 group can form favorable interactions (e.g., dipole-dipole, hydrophobic) with protein binding pockets. |

| Conformational Profile | Flexible | More Defined | The steric bulk of the trifluoromethylbutyl group can lock the molecule into a specific, more bioactive conformation. |

Precursor for the Construction of Fluorinated Carbocyclic and Heterocyclic Systems

Fluorinated carbocyclic and heterocyclic compounds are of immense importance in medicinal chemistry and agrochemistry. rsc.orgmdpi.com The construction of these ring systems often relies on building block strategies where a fluorinated fragment is incorporated via cyclization reactions. The reactive carbon-bromine (C-Br) bond in this compound makes it an excellent precursor for such syntheses.

The compound can be used in various transformations to form the necessary carbon-carbon or carbon-heteroatom bonds for ring closure. For instance, it can be converted into an organometallic reagent (e.g., Grignard or organolithium) which can then react with electrophilic partners. Alternatively, it can undergo nucleophilic substitution reactions where the bromine is displaced by a nucleophile that is part of the ring being formed. This versatility allows for the synthesis of a wide array of fluorinated ring systems that would be difficult to prepare by direct fluorination methods. mdpi.comorganic-chemistry.org

| Reaction Type | Description | Role of this compound |

|---|---|---|

| Nucleophilic Substitution | The bromine atom is displaced by an intramolecular nucleophile (e.g., amine, alcohol, thiol) to form a heterocyclic ring. | Provides the fluorinated alkyl chain and the electrophilic site for cyclization. |

| Grignard/Organolithium Addition | Conversion of the bromide to an organometallic reagent, followed by reaction with a difunctional molecule (e.g., a keto-ester) to form a carbocycle. | Acts as a nucleophilic source of the 2-methyl-4,4,4-trifluorobutyl group. |

| Radical Cyclization | A radical is generated at the carbon bearing the bromine, which then adds to an intramolecular double or triple bond. | Serves as a radical precursor under specific initiation conditions. organic-chemistry.orgnih.gov |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed coupling with a suitable partner to form a key bond prior to a final cyclization step. | Functions as the electrophilic partner in the coupling reaction. |

Development of New Reagents and Catalysts for Organic Transformations

The unique electronic and steric properties of the 2-methyl-4,4,4-trifluorobutyl group make it an interesting component for designing new reagents and catalyst ligands. The strong electron-withdrawing nature of the CF3 group can significantly influence the reactivity and selectivity of a catalytic system.

For example, incorporating this moiety into the structure of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could modify the electronic properties of a metal center in a transition metal catalyst. This can lead to enhanced catalytic activity, altered selectivity (chemo-, regio-, or stereoselectivity), and improved stability of the catalyst. Furthermore, conversion of this compound into organometallic reagents, such as (2-methyl-4,4,4-trifluorobutyl)copper or zinc reagents, would provide novel tools for the direct introduction of this valuable fluorinated alkyl group into complex molecules.

Advanced Materials Science Applications Derived from Fluorinated Butanes

Fluorinated polymers and fluids are known for their exceptional properties, including chemical inertness, thermal stability, and low surface energy. numberanalytics.comalfa-chemistry.com Fluorinated butanes, including derivatives of this compound, are valuable precursors for creating a new generation of advanced materials with tailored functionalities.

Incorporation into Functional Polymer Architectures and Composites

Fluoropolymers are a critical class of materials used in high-performance applications, from non-stick coatings to chemically resistant seals. sigmaaldrich.com Monomers derived from this compound can be synthesized and polymerized to create novel functional polymers. For example, the bromide can be converted to a polymerizable group such as an acrylate, methacrylate, or vinyl ether.

The resulting polymers would exhibit properties characteristic of fluorinated materials. The presence of the trifluoromethyl group is expected to lower the polymer's surface energy, leading to highly hydrophobic and oleophobic surfaces. researchgate.net These materials could find applications in self-cleaning coatings, anti-fouling surfaces, and low-friction materials. The incorporation of the bulky and polar CF3 group can also enhance thermal stability and modify the refractive index of the polymer. researchgate.netcanada.ca

| Polymer Property | Effect of Incorporating the 2-methyl-4,4,4-trifluorobutyl Group | Potential Application |

|---|---|---|

| Surface Energy | Significantly lowered | Hydrophobic/Oleophobic coatings, anti-graffiti surfaces. researchgate.net |

| Thermal Stability | Increased | High-performance plastics and composites for aerospace and electronics. canada.ca |

| Refractive Index | Lowered | Optical fibers, anti-reflective coatings. |

| Chemical Resistance | Enhanced | Linings for chemical reactors, protective clothing. numberanalytics.com |

| Gas Permeability | Increased | Gas separation membranes. canada.ca |

Design and Synthesis of Novel Fluorinated Solvents and Functional Fluids

Fluorinated liquids are utilized in a variety of specialized applications, including as solvents, heat-transfer fluids, and electrolytes for electrochemical devices. man.ac.uksigmaaldrich.com Their properties, such as high density, low surface tension, and often low miscibility with both water and hydrocarbons, set them apart from conventional fluids.

Derivatives of this compound could be developed as novel functional fluids. By replacing the bromine atom with hydrogen or another fluorine atom, new hydrofluorocarbons (HFCs) or perfluorocarbons (PFCs) can be synthesized. These compounds are candidates for next-generation refrigerants, precision cleaning solvents, or dielectric fluids. Furthermore, the high electrochemical stability and polarity imparted by the C-F bonds make such compounds promising for use as co-solvents or additives in electrolytes for high-performance lithium-ion batteries, where they can improve safety and operational voltage windows. nih.gov

Research as Building Blocks in Agrochemistry and Medicinal Chemistry

Fluorinated compounds are integral to the development of new, effective, and environmentally safer agrochemicals and pharmaceuticals. benthamdirect.com The market for these specialized chemicals is significant, with the global fluorinated building blocks market valued at USD 1.32 billion in 2024 and projected to grow, driven by demand in these sectors. growthmarketreports.com

The introduction of halogen atoms, particularly fluorine, is a prevalent strategy in the design of modern agrochemicals; approximately 81% of agrochemicals launched between 2010 and 2020 contain halogens. researchgate.net The trifluoromethyl (CF3) group, present in this compound, is particularly valued. It can significantly enhance the efficacy of herbicides, insecticides, and fungicides by increasing the molecule's metabolic stability and its binding affinity to target enzymes or receptors. youtube.com

The bromo-functional group in this compound serves as a synthetic handle for introducing the 2-methyl-4,4,4-trifluorobutyl moiety into larger, more complex molecules. This process allows for the creation of novel precursors with potentially enhanced biological activity. For example, fluorinated pyrethroid insecticides exhibit increased potency due to improved binding to sodium channels in the insect nervous system. youtube.com The lipophilicity-enhancing nature of the trifluoromethyl group can also improve the penetration of the agrochemical through plant surfaces or insect exoskeletons. youtube.com

Below is a table illustrating how different functional groups within a building block like this compound contribute to the properties of a final agrochemical product.

| Functional Group | Property Contribution in Final Agrochemical | Rationale |

| 1-Bromo | Synthetic handle for coupling reactions | Allows for the formation of C-C, C-N, or C-O bonds to build the final molecular scaffold. |

| 2-Methyl | Steric influence and metabolic stability | Can influence the molecule's conformation, affecting receptor binding, and may block certain metabolic pathways. |

| 4,4,4-Trifluoro | Enhanced biological efficacy, metabolic stability, and lipophilicity | The strong C-F bonds resist metabolic degradation; the group's high electronegativity alters electronic properties, improving target binding and membrane permeability. |